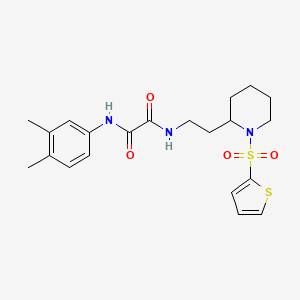

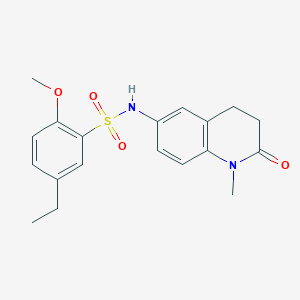

![molecular formula C20H25N3O3S2 B2392935 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 561005-57-0](/img/structure/B2392935.png)

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . They have also been used as intermediates in the synthesis of GABA B receptor modulators, which could potentially be useful for the treatment of central nervous system disorders .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines can be achieved through several methods. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . A more efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectrometry . Single crystal X-ray diffraction analysis can also be used for structural validation .

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines can be complex and varied. For example, the Petasis reaction has been used to prepare a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be predicted using in silico ADME profiling and physiochemical properties analysis .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methods : Some derivatives, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, have been synthesized via a rapid and green method, involving condensation, chlorination, and nucleophilic substitution processes (Lei et al., 2017).

- Microwave-Assisted Synthesis : Microwave irradiation has been employed to synthesize novel derivatives like thiadiazolothienopyrimidines, indicating the versatility of this compound in synthetic chemistry (Prasad et al., 2007).

Biological and Pharmacological Activities

- Antitumor Activity : Certain morpholinylchalcones derived from this compound have shown promising antitumor activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

- Neurotropic Properties : Synthesized condensed thieno[3,2-d]pyrimidines have demonstrated anticonvulsant activity and sedative properties, similar to the drug diazepam (Paronikyan et al., 2010).

- Antihyperlipaemic Activity : 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have shown significant antihyperlipaemic effects in animal models, comparable to certain established drugs (Shishoo et al., 1990).

Applications in Heterocyclic Chemistry

- Construction of New Heterocyclic Systems : This compound has been used to develop diverse heterocyclic systems, such as thienopyrimidinone and thienopyridine derivatives (Madkour et al., 2010).

- Utility in Asymmetric Synthesis : It serves as a building block in asymmetric synthesis, particularly in the development of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).

Antiviral Properties

- Derivatives like tetrahydro-2(1H)-pyrimidinone have shown distinct antiviral activities against various viral groups, particularly in inhibiting the fowl plague virus (Galabov et al., 1984).

Improving Water Solubility for Clinical Applications

- Efforts have been made to enhance the water solubility of thieno[2,3-b]pyridines, a class of antiproliferatives derived from this compound. This was achieved by tethering a morpholine moiety to the molecular scaffold (Zafar et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S2/c1-2-8-23-19(25)17-14-6-4-3-5-7-15(14)28-18(17)21-20(23)27-13-16(24)22-9-11-26-12-10-22/h2H,1,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQZRXNPDICJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

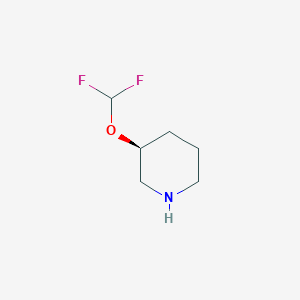

![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)

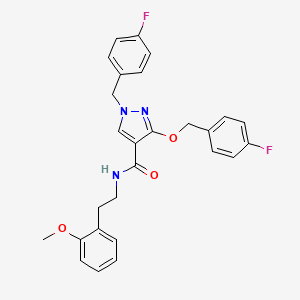

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)

![1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea](/img/structure/B2392857.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)